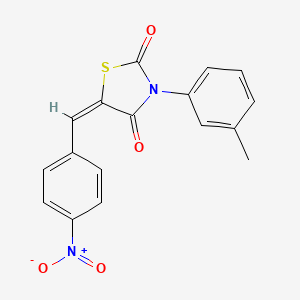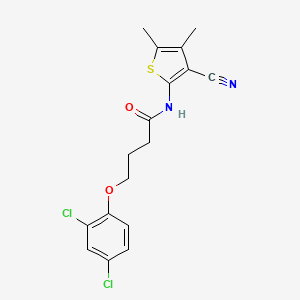![molecular formula C25H22N2O2S B4709807 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4709807.png)
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in medicine. This compound is also known as DPhOx and belongs to the class of oxazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide involves multiple pathways. The compound activates the caspase cascade, which leads to apoptosis in cancer cells. It also inhibits the Akt/mTOR signaling pathway, which plays a key role in cell proliferation and survival. DPhOx inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. The compound also scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including:
1. Induction of apoptosis - DPhOx induces apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of cell proliferation - DPhOx inhibits the Akt/mTOR signaling pathway, which plays a key role in cell proliferation and survival.
3. Anti-inflammatory activity - DPhOx has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
4. Antioxidant activity - DPhOx has potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide in lab experiments include:
1. Potent anticancer activity - DPhOx has shown potent anticancer activity against various types of cancer cells.
2. Multiple mechanisms of action - DPhOx has multiple mechanisms of action, including induction of apoptosis, inhibition of cell proliferation, anti-inflammatory activity, and antioxidant activity.
3. Low toxicity - DPhOx has low toxicity, making it a safer alternative to other anticancer drugs.
The limitations of using this compound in lab experiments include:
1. Limited solubility - DPhOx has limited solubility in water, which can make it challenging to use in certain experiments.
2. Lack of in vivo studies - Although DPhOx has shown promising results in vitro studies, there is a lack of in vivo studies to confirm its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide, including:
1. In vivo studies - More in vivo studies are needed to confirm the efficacy and safety of DPhOx in animal models.
2. Combination therapy - DPhOx could be used in combination with other anticancer drugs to enhance their efficacy and reduce toxicity.
3. Drug delivery systems - The development of drug delivery systems could improve the solubility and bioavailability of DPhOx.
4. Clinical trials - Clinical trials are needed to evaluate the efficacy and safety of DPhOx in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicine. The compound has shown potent anticancer, anti-inflammatory, and antioxidant activity in various scientific research studies. Although there are limitations to using this compound in lab experiments, there are several future directions for its study, including in vivo studies, combination therapy, drug delivery systems, and clinical trials.
Aplicaciones Científicas De Investigación
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in medicine. This compound has shown promising results in various scientific research studies, including:
1. Anticancer activity - DPhOx has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
2. Anti-inflammatory activity - DPhOx has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The compound also inhibits the NF-κB signaling pathway, which plays a key role in inflammation.
3. Antioxidant activity - DPhOx has been shown to have potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The compound also upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c28-22(26-17-16-19-10-4-1-5-11-19)18-30-25-27-23(20-12-6-2-7-13-20)24(29-25)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCGOECORFEZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4709724.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)


![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)

![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)



![2-(4-ethylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4709816.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4709839.png)
